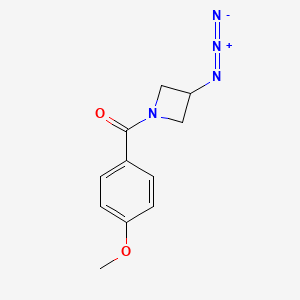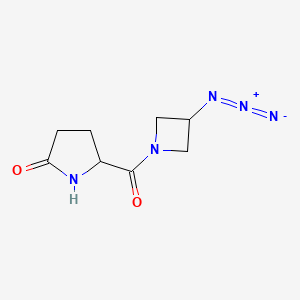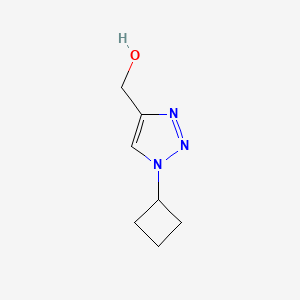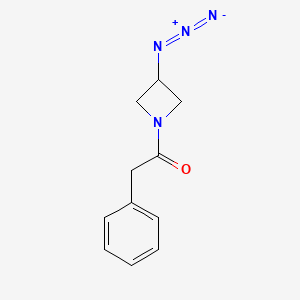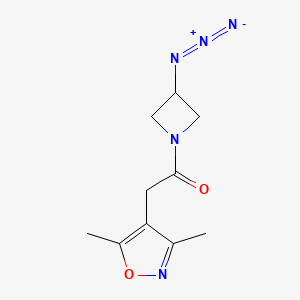
1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one
描述
1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one, also known as AADME, is a relatively new synthetic compound with potential applications in the fields of medicinal chemistry and biochemistry. AADME was first synthesized in 2019 by a group of scientists at the University of California, San Diego, and has since been studied for its potential applications in a variety of areas. AADME has been shown to have a number of interesting properties, including the ability to act as a potent inhibitor of enzymes and a potential therapeutic agent.
科学研究应用
1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one has a number of potential applications in the field of scientific research. It has been shown to be a potent inhibitor of enzymes, making it a potential tool for studying the role of enzymes in various biological processes. In addition, 1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one has been shown to have potential therapeutic applications, as it has been shown to be effective at inhibiting the growth of certain types of cancer cells. 1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one has also been studied for its potential use in the development of new drugs, as it can be used to modify the structure of existing drugs to make them more effective.
作用机制
The mechanism of action of 1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one is not yet fully understood. However, it is believed that 1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one acts as an inhibitor of enzymes by binding to the active site of the enzyme and preventing the enzyme from binding to its substrate. This prevents the enzyme from carrying out its normal function, resulting in the inhibition of the enzyme's activity. In addition, 1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one has been shown to interact with certain proteins and receptors, which may explain its potential therapeutic applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one are still being studied. However, it has been shown to have a number of interesting effects on various biological processes. In particular, 1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one has been shown to inhibit the activity of certain enzymes, which can result in changes in the levels of certain hormones and other biochemical compounds. In addition, 1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one has been shown to interact with certain proteins and receptors, which can result in changes in the activity of certain signaling pathways.
实验室实验的优点和局限性
1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of 1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one is its relatively simple synthesis, which makes it easy to produce in large quantities. In addition, 1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one is relatively stable and has a long shelf life, making it an ideal compound for long-term storage. However, 1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one is also expensive and can be difficult to obtain in large quantities, which can limit its use in certain experiments.
未来方向
1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one has a number of potential future directions. One of the most promising areas of research is the development of new drugs based on 1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one's structure. 1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one has already been shown to have potential therapeutic applications, and further research could lead to the development of new drugs that are more effective at treating certain diseases. In addition, 1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one could be used to modify existing drugs to make them more effective. Finally, 1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one could be used to study the role of enzymes in various biological processes, which could lead to a better understanding of how these processes work and how they can be manipulated.
属性
IUPAC Name |
1-(3-azidoazetidin-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-6-9(7(2)17-13-6)3-10(16)15-4-8(5-15)12-14-11/h8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIBHAZOKVVSHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



